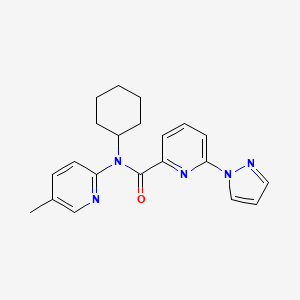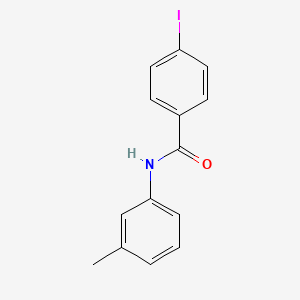
FPR-A14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FPR-A14 is a potent formyl peptide receptor agonist. It is known for its ability to activate neutrophil calcium mobilization and chemotaxis, with effective concentration values of 630 nanomolar and 42 nanomolar, respectively . This compound also induces cell differentiation, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FPR-A14 involves the reaction of 1,3-benzodioxolane-5-carboxylic acid with 4’-benzyloxy-3’-methoxybenzylidene hydrazide . The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. The compound is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
FPR-A14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
FPR-A14 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology to study neutrophil activation and chemotaxis.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving neutrophil dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting formyl peptide receptors.
Mechanism of Action
FPR-A14 exerts its effects by binding to formyl peptide receptors on the surface of neutrophils. This binding activates intracellular signaling pathways, leading to calcium mobilization and chemotaxis . The compound also induces cell differentiation by modulating specific molecular targets and pathways involved in cell growth and development .
Comparison with Similar Compounds
Similar Compounds
FPR-A13: Another formyl peptide receptor agonist with similar properties but different potency and efficacy.
FPR-A15: A related compound with distinct chemical structure and biological activity.
Uniqueness of FPR-A14
This compound is unique due to its high potency and efficacy in activating neutrophil calcium mobilization and chemotaxis. Its ability to induce cell differentiation at low concentrations makes it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKADSYVZOTTL-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7650778.png)
![(2R)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methoxy-2-phenylacetamide](/img/structure/B7650788.png)
![1-[(1R,2S)-2-cyclohexylcyclopropyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7650813.png)

![(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B7650831.png)
![N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B7650842.png)
![{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B7650844.png)
![2-methyl-N-[4-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7650845.png)


![N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7650863.png)
![1-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B7650864.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-[(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide](/img/structure/B7650872.png)
![3-methoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide](/img/structure/B7650878.png)
